molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

Cat. No. B2360102
M. Wt: 297.13
InChI Key: YZOMEFGASCKZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741887B2

Procedure details

A mixture of compound 27c (662 mg, 2.0 mmol) and LiOH (192 mg, 8 mmol) in a solvent mixture of THF/MeOH/H2O (3/3/3 mL) was stirred at room temperature for 4 h, then acidified with 15% citric acid in H2O. The mixture was extracted with EtOAc (3×), and the combined extracts washed sequentially with water and brine. The extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resultant crude compound 3b was dried under reduced pressure for 18 h and used in the following reaction without further purification.
Name
compound 27c
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
192 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][C:8]=1[Cl:17].[Li+].[OH-].C1COCC1.CO.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[Cl:17] |f:1.2,3.4.5|

Inputs

Step One
Name
compound 27c
Quantity
662 mg
Type
reactant
Smiles
ClC=1C=C(COC2=C(C=C(C(=O)OC)C=C2)Cl)C=CC1
Name
Quantity
192 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
THF MeOH H2O
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1.CO.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined extracts washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant crude compound 3b was dried under reduced pressure for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
used in the following reaction without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(COC2=C(C=C(C(=O)O)C=C2)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.